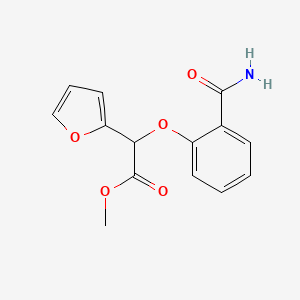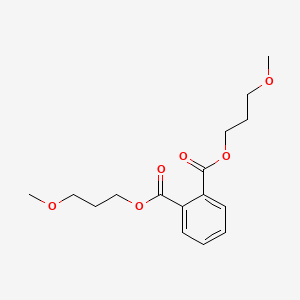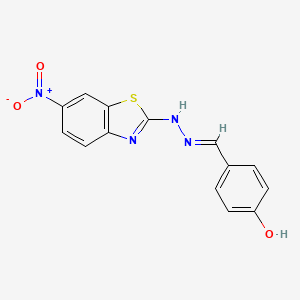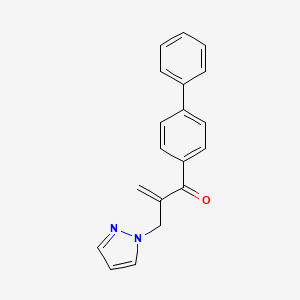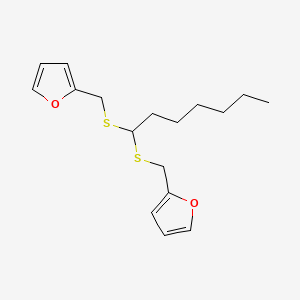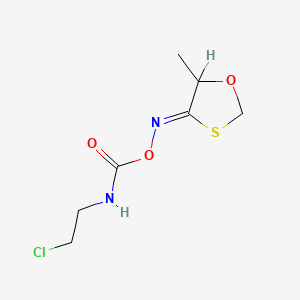
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require ambient temperature and the use of solvents like nitromethane (MeNO2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- involves its interaction with molecular targets such as enzymes or receptors. The chloroethylamino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. This interaction can affect various cellular pathways and processes, making the compound a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxathiolane-2-imine derivatives: These compounds share a similar ring structure but differ in their functional groups and reactivity.
1,3-Thiazolidines: These compounds contain a sulfur atom in the ring and have different chemical properties and applications.
Uniqueness
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- is unique due to its specific functional groups and the presence of both sulfur and oxygen atoms in the ring
Eigenschaften
CAS-Nummer |
54266-53-4 |
|---|---|
Molekularformel |
C7H11ClN2O3S |
Molekulargewicht |
238.69 g/mol |
IUPAC-Name |
[(Z)-(5-methyl-1,3-oxathiolan-4-ylidene)amino] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C7H11ClN2O3S/c1-5-6(14-4-12-5)10-13-7(11)9-3-2-8/h5H,2-4H2,1H3,(H,9,11)/b10-6- |
InChI-Schlüssel |
PRIAJVWJTILPTM-POHAHGRESA-N |
Isomerische SMILES |
CC1/C(=N/OC(=O)NCCCl)/SCO1 |
Kanonische SMILES |
CC1C(=NOC(=O)NCCCl)SCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



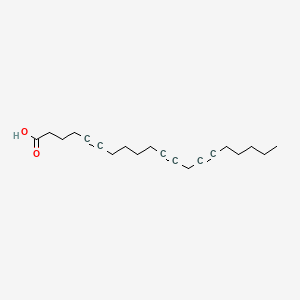
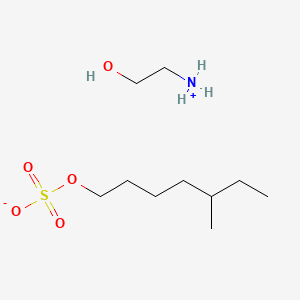
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
